molecular formula C21H16BrClN2O2 B3741734 N-[4-(benzoylamino)-3-methylphenyl]-5-bromo-2-chlorobenzamide

N-[4-(benzoylamino)-3-methylphenyl]-5-bromo-2-chlorobenzamide

Cat. No. B3741734
M. Wt: 443.7 g/mol
InChI Key: XZENXKZMLZSPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)-3-methylphenyl]-5-bromo-2-chlorobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as BML-210 due to its complex chemical name. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of BML-210 involves its ability to inhibit the activity of the NF-κB pathway. Specifically, it targets the activity of IKKβ, a protein kinase that is involved in the activation of the NF-κB pathway. By inhibiting this kinase, BML-210 is able to prevent the activation of the NF-κB pathway, leading to a range of downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BML-210 are wide-ranging. In addition to its role in inhibiting the NF-κB pathway, it has also been shown to have anti-inflammatory effects, as well as anti-tumor effects. It has been used to study the role of NF-κB in various disease states, including cancer, autoimmune disorders, and infectious diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BML-210 is its specificity for IKKβ. This makes it a valuable tool for researchers studying the NF-κB pathway, as it allows them to selectively inhibit this kinase without affecting other cellular processes. However, one limitation of BML-210 is its relatively low potency, which can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are several future directions for research involving BML-210. One area of interest is the development of more potent inhibitors of IKKβ, which could improve the efficacy of experiments using this compound. Additionally, there is interest in studying the potential therapeutic uses of BML-210, particularly in the treatment of inflammatory and autoimmune disorders. Finally, there is ongoing research into the role of the NF-κB pathway in various disease states, which could lead to new uses for BML-210 in the future.

Scientific Research Applications

BML-210 has been used in a variety of scientific research applications. One of its primary uses is as a tool to study the role of the NF-κB pathway in various cellular processes. This pathway is involved in a range of physiological functions, including inflammation, immune response, and cell survival. BML-210 has been shown to inhibit the NF-κB pathway, making it a valuable tool for researchers studying these processes.

properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O2/c1-13-11-16(24-21(27)17-12-15(22)7-9-18(17)23)8-10-19(13)25-20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZENXKZMLZSPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzamido-3-methylphenyl)-5-bromo-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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